Cas no 532-08-1 (2-Propenoic acid,3-phenyl-, 2-methoxy-4-(2-propen-1-yl)phenyl ester)

532-08-1 structure
Nome del prodotto:2-Propenoic acid,3-phenyl-, 2-methoxy-4-(2-propen-1-yl)phenyl ester
2-Propenoic acid,3-phenyl-, 2-methoxy-4-(2-propen-1-yl)phenyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid,3-phenyl-, 2-methoxy-4-(2-propen-1-yl)phenyl ester
- 4-allyl-2-methoxyphenyl cinnamate
- Eugenol cinnamate
- 2-Methoxy-4-(2-propenyl)phenol 3-phenylpropenoate
- cinnamic acid eugenyl ester
- Cinnamyl eugenol
- Einecs 208-526-4
- trans-cinnamic acid-(4-allyl-2-methoxy-phenyl ester)
- trans-Zimtsaeure-(4-allyl-2-methoxy-phenylester)
- Zimtsaeure-(2-methoxy-4-allyl-phenylester)
- NSC46764
- 532-08-1
- NSC 46764
- Cinnamic acid, ester with eugenol
- (4-allyl-2-methoxy-phenyl) (E)-3-phenylprop-2-enoate
- NS00042968
- NSC-46764
- SCHEMBL4201037
- 2-Propenoic acid, 2-methoxy-4-(2-propenyl)phenyl ester
- eugenyl cinnamate
- Cinnamyleugenol
- Q61082202
- Cinnamic acid, 4-allyl-2-methoxyphenyl ester
- AKOS024336571
- CHEMBL2271265
-
- Inchi: InChI=1S/C19H18O3/c1-3-7-16-10-12-17(18(14-16)21-2)22-19(20)13-11-15-8-5-4-6-9-15/h3-6,8-14H,1,7H2,2H3/b13-11+
- Chiave InChI: SJKFNIODBSUYID-ACCUITESSA-N
- Sorrisi: COC1=C(C=CC(=C1)CC=C)OC(=O)C=CC2=CC=CC=C2
Proprietà calcolate
- Massa esatta: 294.12564
- Massa monoisotopica: 294.125594
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 7
- Complessità: 382
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 35.5
Proprietà sperimentali
- Densità: 1.113
- Punto di ebollizione: 452°Cat760mmHg
- Punto di infiammabilità: 193.7°C
- Indice di rifrazione: 1.588
- PSA: 35.53
- LogP: 4.04250
2-Propenoic acid,3-phenyl-, 2-methoxy-4-(2-propen-1-yl)phenyl ester Letteratura correlata
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
532-08-1 (2-Propenoic acid,3-phenyl-, 2-methoxy-4-(2-propen-1-yl)phenyl ester) Prodotti correlati
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
